2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Overview
Description
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C11H16BF4N5O and its molecular weight is 321.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TBTU, or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in the synthesis of peptides . Its primary targets are carboxylic acids, which it activates for reaction with amines to form amide bonds .
Mode of Action
TBTU operates by activating carboxylic acids to form a stabilized Hydroxybenzotriazole (HOBt) leaving group . The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester . The carboxyl group of the acid attacks the imide carbonyl carbon of TBTU, and the displaced anionic benzotriazole N-oxide attacks the acid carbonyl, giving the tetramethyl urea byproduct and the activated ester . Aminolysis displaces the benzotriazole N-oxide to form the desired amide .
Biochemical Pathways
TBTU is primarily used in the formation of amide bonds, a critical step in peptide synthesis . The formation of these bonds is a key part of the biochemical pathway for creating peptides, which are essential components of proteins and other biological structures.
Result of Action
The primary result of TBTU’s action is the formation of amide bonds, which are crucial in the synthesis of peptides . This enables the creation of complex peptide structures, which can be used in various biological and pharmaceutical applications.
Action Environment
TBTU is typically used in controlled laboratory environments. Factors such as temperature, solvent choice, and reaction time can influence its efficacy and stability . For instance, TBTU is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the solubility and reactivity of TBTU .
Biochemical Analysis
Biochemical Properties
TBTU is known for its high reactivity and has been shown to limit enantiomerization during fragment condensation . It is used as a coupling reagent in both solid and solution phase peptide synthesis . The role of TBTU in enhancing peptide coupling efficiency has been highlighted in various studies .
Molecular Mechanism
At the molecular level, TBTU acts as a coupling reagent, facilitating the formation of peptide bonds in the synthesis of peptides. It does this by activating the carboxyl group of one amino acid for nucleophilic attack by the amino group of another amino acid
Temporal Effects in Laboratory Settings
In laboratory settings, TBTU is known for its stability and high reactivity
Properties
IUPAC Name |
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEKMBGUVUKMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925234 | |
Record name | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich] | |
Record name | Benzotriazol-1-yl-tetramethyluronium tetrafluoroborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19078 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
125700-67-6 | |
Record name | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[bis(dimethylamino)methylene]-1H-benzotriazol-1-ium 3-oxide tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TBTU?
A1: The molecular formula of TBTU is C11H16BF4N5O, and its molecular weight is 321.1 g/mol.
Q2: Is there spectroscopic data available for TBTU?
A2: Yes, researchers often characterize TBTU using techniques like NMR and IR spectroscopy. While specific data is not provided in these articles, researchers can access this information through chemical databases or publications focusing on the synthesis and characterization of TBTU. []
Q3: How does TBTU perform under different reaction conditions?
A4: TBTU has shown efficacy in both solution-phase and solid-phase peptide synthesis. It typically functions well at room temperature, but its performance can be influenced by factors like solvent, base, and reaction time. [, , ]
Q4: What is the primary application of TBTU?
A5: TBTU is primarily used as a coupling reagent for amide bond formation in peptide synthesis. It facilitates the reaction between a carboxylic acid and an amine, forming a peptide bond. [, , ]
Q5: How does TBTU act as a coupling reagent?
A6: TBTU reacts with carboxylic acids in the presence of a base, forming an activated ester intermediate. This intermediate is more reactive towards amines, enabling efficient peptide bond formation. [, , ]
Q6: Beyond peptide synthesis, what other reactions utilize TBTU?
A7: TBTU has proven useful in synthesizing various organic compounds beyond peptides. Researchers have used it for esterification reactions [, ] and the preparation of acid azides [], highlighting its versatility in organic synthesis.
Q7: How does the structure of TBTU contribute to its reactivity?
A9: The tetramethyluronium group in TBTU acts as a leaving group, facilitating the formation of the activated ester intermediate. The benzotriazole moiety plays a role in stabilizing this reactive intermediate. [, , ]
Q8: Are there modified versions of TBTU with altered reactivity?
A10: Yes, researchers have explored variations of the TBTU structure to optimize its performance. For instance, replacing the methoxy groups in TBTU with trifluoroethoxy groups led to the development of DFET/NMM/BF4, a reagent demonstrating improved efficiency in coupling sterically hindered substrates. [, ]
Q9: How stable is TBTU, and how is it typically stored?
A11: TBTU is generally stable when stored under dry conditions and protected from moisture. Researchers typically store it at low temperatures to maximize its shelf life. []
Q10: Are there formulation strategies to enhance TBTU’s stability or solubility?
A12: While these articles do not discuss specific formulation strategies, researchers commonly explore techniques like using different solvents or mixtures, adding stabilizing agents, or encapsulating the reagent to enhance its stability or solubility for specific applications. []
Q11: Are there specific safety concerns associated with handling TBTU?
A13: As with most laboratory chemicals, handling TBTU requires standard safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for specific information on handling, storage, and potential hazards. []
Q12: What measures are taken to ensure responsible use and disposal of TBTU?
A14: Researchers and institutions adhere to standard chemical hygiene plans and regulations for using and disposing of TBTU and similar chemicals to minimize environmental impact. []
Q13: Has TBTU been used in synthesizing peptides for neuroscience research?
A15: Yes, TBTU has played a role in synthesizing various peptides, including those relevant to neuroscience research. For example, it has been utilized in synthesizing fragments of nocistatin, an opioid peptide. []
Q14: Are there examples of TBTU being used in synthesizing cyclic peptides for specific biological targets?
A16: Yes, researchers have successfully employed TBTU in cyclization reactions to create cyclic peptides, including analogs of neuropeptide Y, which plays a role in various physiological processes. [, ]
Q15: Are there applications of TBTU outside the realm of pharmaceuticals and biochemistry?
A15: While primarily known for its role in peptide and organic synthesis, the research does not directly mention applications of TBTU in material science or energy-related fields.
Q16: What are potential areas for future research on TBTU?
A16: Future research could explore:
- Greener synthesis methods: Developing more environmentally friendly approaches for synthesizing TBTU. [, ]
- Expanding applications: Investigating the use of TBTU in novel synthetic transformations beyond its established applications. [, ]
- Improving performance: Further optimizing reaction conditions and exploring new TBTU derivatives to enhance its efficiency and selectivity in various reactions. [, ]
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